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Compound of Interest

Compound Name: BPI-15086

Cat. No.: B15569251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BPI-15086, a third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It details the

compound's chemical structure, physicochemical properties, mechanism of action, and key

experimental data, offering a valuable resource for professionals in oncology research and drug

development.

Chemical Structure and Physicochemical Properties
BPI-15086 is an orally available, irreversible, mutant-selective inhibitor of EGFR.[1] The

chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

While a definitive publicly available IUPAC name and structure diagram from a primary

publication are not readily accessible, the structure is available from commercial suppliers.

Based on available information, BPI-15086 belongs to the class of pyrimidine derivatives, a

common scaffold for EGFR inhibitors.

Physicochemical Properties:

Specific experimental data on properties such as melting point and solubility are not widely

published. The following table summarizes available information.
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Property Value Source

CAS Number 1644502-33-9 [2]

Molecular Formula
Not explicitly stated in

reviewed sources
-

Molecular Weight
Not explicitly stated in

reviewed sources
-

Solubility Soluble in DMSO
Implied by in vitro assay

descriptions

Physical State
Solid (as oral tablet

formulation)
[3]

Mechanism of Action
BPI-15086 is a potent and selective inhibitor of mutant EGFR, particularly the T790M

resistance mutation.[3] This mutation is a common mechanism of acquired resistance to first-

and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[3]

BPI-15086 acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR.[3] Its

irreversible binding to the mutant EGFR prevents downstream signaling pathways responsible

for cell proliferation and survival, ultimately leading to apoptosis of cancer cells harboring these

mutations.[4]

Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of intervention by

BPI-15086.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medchemexpress.com/bpi-15086.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9271465/
https://www.benchchem.com/product/b15569251?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9271465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9271465/
https://www.benchchem.com/product/b15569251?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9271465/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/egfr-t790m-antagonist-bpi-15086
https://www.benchchem.com/product/b15569251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell MembraneExtracellular

Intracellular

EGFR
(with T790M mutation)

ATP

ADPPhosphorylation

RAS-RAF-MEK-ERK
Pathway

Activates

PI3K-AKT
Pathway

Activates

EGF Binds

BPI-15086

Irreversibly Inhibits

Competes with BPI-15086

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: EGFR signaling pathway and inhibition by BPI-15086.

Preclinical and Clinical Data
In Vitro Kinase Inhibition
Preclinical studies have demonstrated the selective inhibitory activity of BPI-15086 against

EGFR T790M mutant kinase compared to wild-type (WT) EGFR.

Target IC₅₀ (nM) Selectivity (WT/T790M)

EGFR T790M 15.7 ~30-fold

Wild-Type EGFR 503 -
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Data sourced from a phase I clinical trial publication, citing unpublished preclinical data.[3]

Pharmacokinetics in Humans
A phase I clinical trial in patients with EGFR T790M-mutated advanced NSCLC provided key

pharmacokinetic parameters for BPI-15086.[3]

Parameter Value (at 300 mg qd, steady state)

Cₘₐₓ,ₛₛ (ng/mL) 924

Tₘₐₓ,ₛₛ (h) 2.02 - 3.00

t₁/₂,ₛₛ (h) 4.78 - 9.84

CLₛₛ/F (L/h) 49.3 - 166

Vz/F (L) 556 - 3830

Accumulation Ratio (Rac of AUC₀₋₂₄) 1.04 - 1.60

Cₘₐₓ,ₛₛ: Maximum plasma concentration at steady state; Tₘₐₓ,ₛₛ: Time to reach Cₘₐₓ at steady

state; t₁/₂,ₛₛ: Elimination half-life at steady state; CLₛₛ/F: Apparent oral clearance at steady

state; Vz/F: Apparent volume of distribution.[3]

Experimental Protocols
Detailed experimental protocols for BPI-15086 are not extensively published. However, based

on standard methodologies for similar compounds, the following outlines the likely experimental

workflows.

EGFR Kinase Assay (In Vitro)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of BPI-15086 against

specific EGFR kinase variants.
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Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Methodology:

Compound Preparation: BPI-15086 is serially diluted in DMSO to create a range of

concentrations.
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Reaction Setup: In a microplate, recombinant human EGFR (either wild-type or T790M

mutant) is pre-incubated with the various concentrations of BPI-15086 in a kinase reaction

buffer.

Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a

synthetic peptide substrate.

Signal Detection: The reaction progress, often measured by the amount of ADP produced

(which corresponds to kinase activity), is monitored using a detection reagent that generates

a luminescent or fluorescent signal.

Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC₅₀

value is determined using a suitable curve-fitting model.

Cell Viability Assay
This assay assesses the effect of BPI-15086 on the proliferation of cancer cell lines.
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Caption: Workflow for a cell viability assay.

Methodology:
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Cell Seeding: Human NSCLC cells (e.g., NCI-H1975, which harbors the L858R and T790M

mutations) are seeded into 96-well plates and allowed to attach overnight.

Compound Treatment: The cell culture medium is replaced with fresh medium containing

serial dilutions of BPI-15086.

Incubation: The plates are incubated for a specified duration (e.g., 72 hours) to allow the

compound to exert its effect.

Viability Assessment: A cell viability reagent (such as MTT or a luminescent ATP-based

assay) is added to each well. These reagents measure metabolic activity, which is

proportional to the number of viable cells.

Data Analysis: The resulting signal is measured, and the concentration of BPI-15086 that

inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated.

Pharmacokinetic Analysis in Human Plasma
This protocol describes the quantification of BPI-15086 in plasma samples from clinical trial

participants.
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Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.

Methodology:
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Sample Collection: Blood samples are collected from patients at various time points after

administration of BPI-15086.

Plasma Separation: Plasma is isolated from the blood samples by centrifugation.

Sample Extraction: BPI-15086 and an internal standard are extracted from the plasma,

typically through protein precipitation with a solvent like acetonitrile.

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem

mass spectrometry (LC-MS/MS) system. The compound is separated from other plasma

components on a chromatography column and then detected and quantified by the mass

spectrometer.

Quantification: The concentration of BPI-15086 in each sample is determined by comparing

its response to a standard curve prepared with known concentrations of the compound.

Conclusion
BPI-15086 is a promising third-generation EGFR-TKI with potent and selective activity against

the T790M resistance mutation. The available preclinical and phase I clinical data demonstrate

its potential as a therapeutic agent for NSCLC. This guide provides a foundational

understanding of its chemical and biological properties, which can inform further research and

development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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